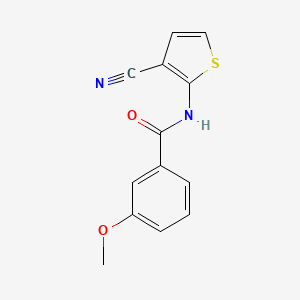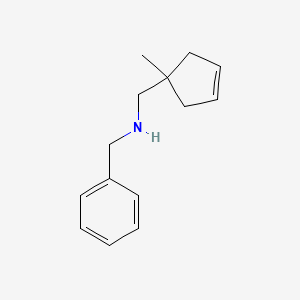![molecular formula C14H11ClN2S3 B14231965 2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine CAS No. 474013-73-5](/img/structure/B14231965.png)
2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and an ethylsulfanyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Chloro Group: The chloro group can be introduced via a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
474013-73-5 |
|---|---|
Molekularformel |
C14H11ClN2S3 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
2-chloro-4-[5-(5-ethylsulfanylthiophen-2-yl)thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C14H11ClN2S3/c1-2-18-13-6-5-12(20-13)11-4-3-10(19-11)9-7-8-16-14(15)17-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
XXGKCBKEHDILRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(S1)C2=CC=C(S2)C3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
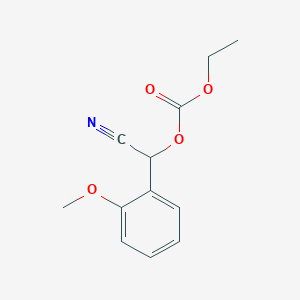
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

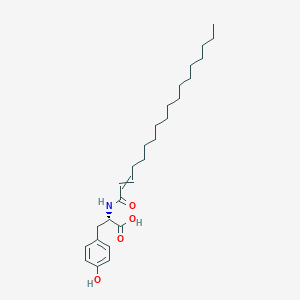
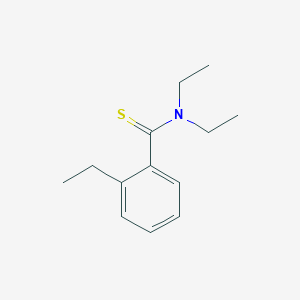
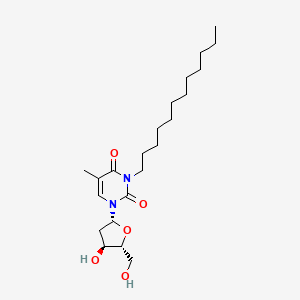
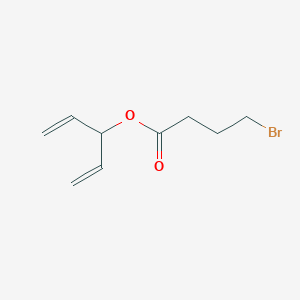
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
